2,3-Dichlorophenyl 3,4-dimethoxybenzenesulfonate
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Overview
Description
2,3-Dichlorophenyl 3,4-dimethoxybenzenesulfonate is an organic compound with the molecular formula C14H12Cl2O5S and a molecular weight of 363.21308 g/mol . This compound is characterized by the presence of two chlorine atoms, two methoxy groups, and a sulfonate group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichlorophenyl 3,4-dimethoxybenzenesulfonate typically involves the reaction of 2,3-dichlorophenol with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichlorophenyl 3,4-dimethoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonate group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2,3-diaminophenyl 3,4-dimethoxybenzenesulfonate.
Oxidation: Formation of 2,3-dichlorophenyl 3,4-dimethoxybenzenesulfonic acid.
Reduction: Formation of 2,3-dichlorophenyl 3,4-dimethoxybenzenesulfide.
Scientific Research Applications
2,3-Dichlorophenyl 3,4-dimethoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichlorophenyl 3,4-dimethoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonate group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. The chlorine atoms and methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorophenyl 4-methoxybenzenesulfonate
- 2,3-Dichlorophenyl 3-methoxybenzenesulfonate
- 2,3-Dichlorophenyl benzenesulfonate
Uniqueness
2,3-Dichlorophenyl 3,4-dimethoxybenzenesulfonate is unique due to the presence of both 3,4-dimethoxy groups, which enhance its chemical reactivity and potential biological activity compared to similar compounds with fewer methoxy groups.
Properties
IUPAC Name |
(2,3-dichlorophenyl) 3,4-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O5S/c1-19-11-7-6-9(8-13(11)20-2)22(17,18)21-12-5-3-4-10(15)14(12)16/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMXVDSUFSDAJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C(=CC=C2)Cl)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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